molecular formula C14H21NO2 B2898881 (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone CAS No. 2319804-63-0

(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone

Cat. No. B2898881
CAS RN: 2319804-63-0
M. Wt: 235.327
InChI Key: ZFNGUNQGMXGTLJ-UHFFFAOYSA-N
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Description

(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of a range of neurological and psychiatric disorders.

Mechanism of Action

(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone inhibits GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of a range of neurological and psychiatric disorders. In addition, (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone has been shown to have anticonvulsant, anxiolytic, and antidepressant effects, as well as improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone in lab experiments is its potent inhibitory activity against GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation of using (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone is that it is not selective for GABA transaminase, and can also inhibit other enzymes in the brain. This can make it difficult to determine the specific effects of GABAergic neurotransmission on behavior and physiology.

Future Directions

There are several potential future directions for research on (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone. One area of interest is the development of more selective inhibitors of GABA transaminase, which could help to better understand the specific effects of GABAergic neurotransmission on behavior and physiology. Another area of interest is the potential therapeutic applications of (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone in the treatment of neurological and psychiatric disorders, such as epilepsy, anxiety, depression, and Alzheimer's disease. Finally, there is potential for the development of new drugs based on the structure of (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone, which could have even greater efficacy and selectivity for GABA transaminase.

Synthesis Methods

(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone can be synthesized using a variety of methods, including the reaction of 4-cyclobutylidenepiperidine with 2-oxo-tetrahydrofuran-3-carboxylic acid methyl ester. Another method involves the reaction of 4-cyclobutylidenepiperidine with 2,3-epoxypropyl methanesulfonate, followed by the addition of lithium diisopropylamide and 2-oxo-tetrahydrofuran-3-carboxylic acid methyl ester.

Scientific Research Applications

(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anticonvulsant effects in animal models of epilepsy, as well as anxiolytic and antidepressant effects. In addition, (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

(4-cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c16-14(13-5-2-10-17-13)15-8-6-12(7-9-15)11-3-1-4-11/h13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNGUNQGMXGTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(=C3CCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutylidene-1-(oxolane-2-carbonyl)piperidine

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